
1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone is a compound with significant potential in the fields of chemistry, biology, and medicine. Its unique structure, characterized by the inclusion of tetrahydrothiophene, isonicotinoyl, and piperazine moieties, presents a diverse array of functional groups, making it a versatile candidate for various applications.
Mechanism of Action
Target of Action
Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
Similar compounds have been shown to inhibit the catalytical activity of parp1, enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity . These actions suggest that the compound may induce cell death in cancer cells by interfering with DNA repair mechanisms.
Biochemical Pathways
The inhibition of parp1 and the subsequent enhancement of h2ax phosphorylation and caspase 3/7 activity suggest that the compound may affect pathways related to dna repair and apoptosis .
Result of Action
Similar compounds have shown moderate to significant efficacy against human breast cancer cells . This suggests that the compound may have potential therapeutic effects in the treatment of certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone typically involves the stepwise assembly of its constituent parts. Starting from commercially available precursors, the synthetic route might include:
Formation of Tetrahydrothiophene Derivative: The first step involves the synthesis of the tetrahydrothiophene derivative through a series of reactions such as reduction and cyclization.
Isonicotinoyl Intermediate: The next phase involves the preparation of the isonicotinoyl intermediate, often through acylation reactions.
Piperazine Derivative: The synthesis proceeds with the preparation of the piperazine derivative, achieved through various substitution reactions.
Final Assembly: The final step entails coupling these intermediates under controlled conditions, such as reflux with an appropriate solvent and catalyst, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production often leverages scalable, cost-effective processes. Employing batch reactors for the stepwise synthesis, along with purification techniques such as crystallization and chromatography, ensures the high yield and purity required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce oxygen functionalities.
Reduction: Reduction reactions can be used to alter the oxidation state of specific groups within the molecule.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the piperazine and phenyl moieties.
Hydrolysis: Hydrolytic reactions can cleave specific bonds within the compound, leading to various products.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed depend on the specific reaction conditions and reagents used, leading to various oxidized, reduced, substituted, or hydrolyzed derivatives of the original compound.
Scientific Research Applications
1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone has numerous applications in scientific research, particularly in the following fields:
Chemistry: Used as a precursor for synthesizing novel compounds with potential bioactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.
Comparison with Similar Compounds
Compared to similar compounds, 1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone stands out due to the presence of tetrahydrothiophene and piperazine moieties. These groups confer unique properties, such as increased hydrophobicity and enhanced binding affinity, differentiating it from:
1-(4-(4-(2-(Isonicotinoyl)piperazin-1-yl)phenyl)ethanone: Lacks the tetrahydrothiophene group, offering a different interaction profile.
1-(4-(4-(2-(Tetrahydrothiophen-3-yl)phenyl)ethanone: Lacks the isonicotinoyl and piperazine functionalities, affecting its reactivity and application potential.
Properties
IUPAC Name |
1-[4-[4-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16(26)17-2-4-19(5-3-17)24-9-11-25(12-10-24)22(27)18-6-8-23-21(14-18)28-20-7-13-29-15-20/h2-6,8,14,20H,7,9-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXPHABPBRPAQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCSC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide](/img/structure/B2398676.png)
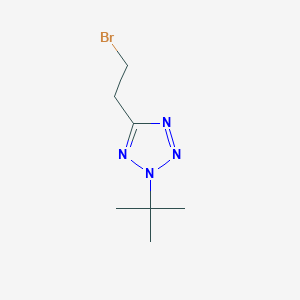

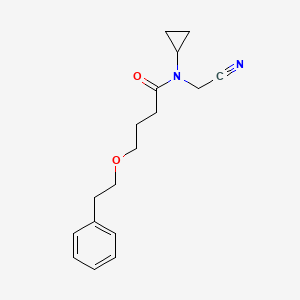
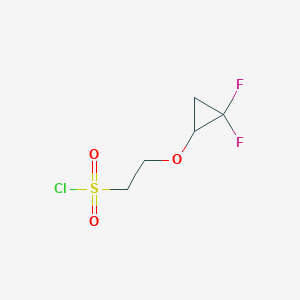
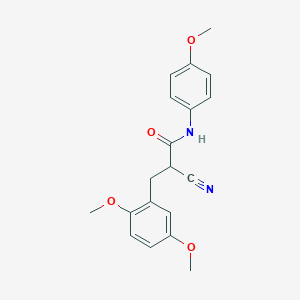
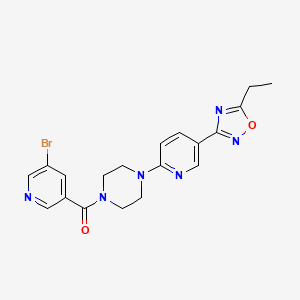
![benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2398684.png)
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2398686.png)



![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2398695.png)
![ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2398696.png)
